N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a bromobenzenesulfonamide group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the benzofuran aldehyde to form the corresponding alcohol.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylbenzofuran with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new C-N or C-S bonds.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether.
Substitution: Nucleophiles like NH3, R-NH2, or R-SH in polar aprotic solvents such as DMSO or DMF.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of sulfonamide derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for constructing heterocyclic compounds.
Biology
This compound may exhibit biological activity due to the presence of the benzofuran moiety, which is known for its anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in treating bacterial infections or inflammatory diseases.
Industry
In the chemical industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide would depend on its specific biological target. Generally, the benzofuran moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.
Comparison with Similar Compounds
Similar Compounds
2-(benzofuran-2-yl)-2-hydroxypropylamine: Lacks the sulfonamide group but retains the benzofuran and hydroxypropyl functionalities.
2-bromobenzenesulfonamide: Contains the sulfonamide and bromine but lacks the benzofuran and hydroxypropyl groups.
N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide: Similar structure but with a shorter hydroxyalkyl chain.
Uniqueness
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzofuran and sulfonamide groups makes it a promising candidate for further research in drug development and organic synthesis.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAUTPMTLXDUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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